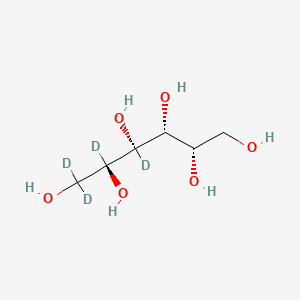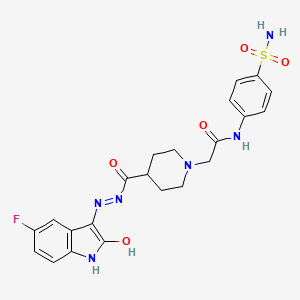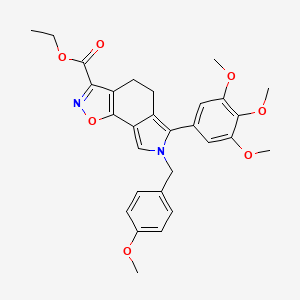
Tubulin polymerization-IN-32
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulin polymerization-IN-32 is a compound known for its ability to inhibit the polymerization of tubulin, a protein that is a key component of the microtubule structure within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound can disrupt these processes, making it a valuable tool in scientific research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin polymerization-IN-32 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the use of specific reagents and catalysts to facilitate the formation of the desired compound. For example, the synthesis may involve the use of organic solvents, temperature control, and purification techniques such as chromatography to isolate the final product .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods to produce larger quantities of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity. Additionally, industrial production may involve the use of automated equipment and continuous flow processes to enhance efficiency and reduce costs .
化学反応の分析
Types of Reactions: Tubulin polymerization-IN-32 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, potentially enhancing its efficacy or altering its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice can significantly impact the outcome of these reactions. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions may involve the use of reducing agents like sodium borohydride .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups .
科学的研究の応用
Tubulin polymerization-IN-32 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of tubulin polymerization and the effects of tubulin inhibitors on microtubule dynamics . In biology, it is employed to investigate the role of microtubules in cellular processes such as mitosis and intracellular transport . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer, as it can disrupt the proliferation of cancer cells by inhibiting microtubule formation . Additionally, in the industrial sector, it may be used in the development of new materials and technologies that rely on the manipulation of microtubule structures .
作用機序
The mechanism of action of Tubulin polymerization-IN-32 involves its binding to the tubulin protein, thereby preventing the polymerization of tubulin into microtubules. This inhibition disrupts the normal function of microtubules, leading to the arrest of cell division and other cellular processes that depend on microtubule dynamics . The molecular targets of this compound include the colchicine-binding site on tubulin, which is critical for its inhibitory activity . By binding to this site, the compound interferes with the interactions between tubulin dimers, preventing their assembly into microtubules .
類似化合物との比較
Tubulin polymerization-IN-32 can be compared with other tubulin polymerization inhibitors, such as colchicine, vinblastine, and paclitaxel. While all these compounds inhibit tubulin polymerization, they differ in their binding sites, mechanisms of action, and therapeutic applications . For example, colchicine binds to the colchicine-binding site on tubulin, similar to this compound, but has different pharmacokinetic properties and clinical uses . Vinblastine and paclitaxel, on the other hand, bind to different sites on tubulin and have distinct effects on microtubule dynamics . The uniqueness of this compound lies in its specific binding affinity and inhibitory potency, which may offer advantages in certain research and therapeutic contexts .
特性
分子式 |
C29H30N2O7 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC名 |
ethyl 7-[(4-methoxyphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-g][1,2]benzoxazole-3-carboxylate |
InChI |
InChI=1S/C29H30N2O7/c1-6-37-29(32)25-21-12-11-20-22(27(21)38-30-25)16-31(15-17-7-9-19(33-2)10-8-17)26(20)18-13-23(34-3)28(36-5)24(14-18)35-4/h7-10,13-14,16H,6,11-12,15H2,1-5H3 |
InChIキー |
BIEYSIBLKWNZBK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NOC2=C1CCC3=C(N(C=C32)CC4=CC=C(C=C4)OC)C5=CC(=C(C(=C5)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



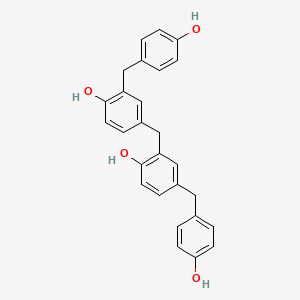

![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
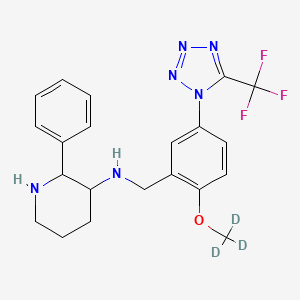
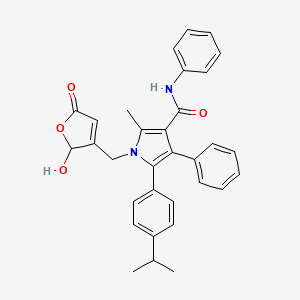
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)
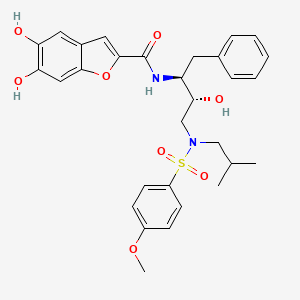

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12394627.png)
